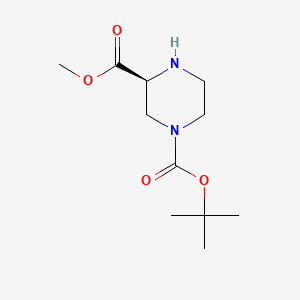

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester

Overview

Description

Methyl esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester”, the hydrocarbon group is a methyl group.

Synthesis Analysis

Methyl esters can be synthesized from carboxylic acids and alcohols . The process involves the combination of the two, losing a molecule of water in the process. This is known as esterification .Molecular Structure Analysis

The molecular structure of a methyl ester involves the replacement of the hydrogen in the -COOH group of a carboxylic acid with a hydrocarbon group . The exact structure of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester” would depend on the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis

Methyl esters can undergo various chemical reactions. For example, they can undergo hydrolysis, which is the process of breaking down the ester with water . They can also be reduced to alcohols using reducing agents .Physical And Chemical Properties Analysis

Methyl esters have certain characteristic properties. For example, they are usually less dense than water and have a pleasant smell . The exact physical and chemical properties of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester” would depend on its specific structure.Scientific Research Applications

-

Scientific Field: Emulsification

- Application Summary : Sugar-based emulsifiers, which are mainly bio-surfactants, are used in various industries including pharmaceutical, food, and personal care . They contribute excellent physicochemical properties and feature excellent functional characteristics .

- Methods of Application : The synthetic procedures are associated with the use of natural ingredients to prepare emulsions concerning “eco-friendly” selective materials .

- Results or Outcomes : The use of these emulsifiers has led to the production of products that can be commercialized with value-added benefits including natural origin, environmental friendliness, and sustainability .

-

Scientific Field: Surfactants

- Application Summary : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants . They offer good physicochemical properties for applications as detergents and emulsifiers .

- Methods of Application : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

- Results or Outcomes : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS) . The emulsions formed are O/W, and an increase in chain length gives rise to a decrease in the size of the emulsion droplets .

-

Scientific Field: Lipid Analysis

- Application Summary : Double and triple bonds have significant effects on the biological activities of lipids. Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization .

- Methods of Application : This work presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids. Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .

- Results or Outcomes : This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds. The presence of the known fatty acids was confirmed, and new ones were discovered .

-

Scientific Field: Biodiesel Production

- Application Summary : Fatty acid methyl esters (FAME) are a type of fatty acid ester that are derived by transesterification of fats with methanol. The molecules in biodiesel are primarily FAME, usually obtained from vegetable oils by transesterification. They are used to produce detergents and biodiesel .

- Methods of Application : FAME are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of base such as sodium hydroxide, sodium methoxide, or potassium hydroxide .

- Results or Outcomes : One reason for using FAME in biodiesel production, rather than free fatty acids, is to mitigate the potential corrosion they can cause to metals of engines, production facilities, and related infrastructure .

-

Scientific Field: Personal Care Products

- Application Summary : Methyl esters are used in a variety of personal care products, including soaps, hand cleaners, shampoos, and cosmetic products .

- Methods of Application : The specific methods of application vary depending on the product, but typically involve the incorporation of the methyl ester into a formulation that is applied topically .

- Results or Outcomes : The use of methyl esters in these products can provide benefits such as improved texture, moisturizing properties, and enhanced delivery of other active ingredients .

-

Scientific Field: Metal-Working Fluids

- Application Summary : Plant-based trimethylolpropane esters have potential applications in the future market of bio-based metal-working fluids .

- Methods of Application : These fluids are used in various machining processes in industries such as construction, agriculture, electrical and power, telecommunication, and healthcare .

- Results or Outcomes : The use of these bio-based fluids can offer benefits in terms of sustainability and performance .

Future Directions

Methyl esters, including fatty acid methyl esters, have potential in various industries, including the chemical and energy sectors . They can be used to produce a wide range of useful chemicals, and research is ongoing to develop more efficient and sustainable methods of production and transformation .

properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAHFCVKNRRBU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363541 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester | |

CAS RN |

314741-39-4 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

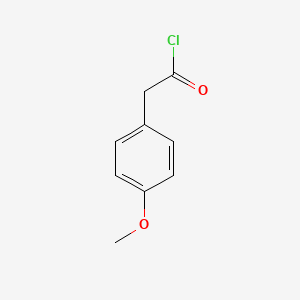

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)